molecular formula C7H4BrF3O2S B8405785 Methyl 4-bromo-5-(trifluoromethyl)-2-thiophenecarboxylate

Methyl 4-bromo-5-(trifluoromethyl)-2-thiophenecarboxylate

Cat. No.: B8405785
M. Wt: 289.07 g/mol
InChI Key: APRONFJRRDXXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-5-(trifluoromethyl)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C7H4BrF3O2S and its molecular weight is 289.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4BrF3O2S

Molecular Weight

289.07 g/mol

IUPAC Name

methyl 4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate

InChI

InChI=1S/C7H4BrF3O2S/c1-13-6(12)4-2-3(8)5(14-4)7(9,10)11/h2H,1H3

InChI Key

APRONFJRRDXXRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-bromo-5-iodo-2-thiophenecarboxylate (500 mg, 1.44 mmol), copper (I) iodide (137 mg, 0.72 mmol) and potassium fluoride (251 mg, 4.32 mmol) in DMF/HMPA (5 ml/5 mL) was added methyl difluoro(fluorosulfonyl)acetate (1.1 g, 5.76 mmol). The mixture was heated at 70° C. under N2 in a sealed tube. After 1 h, the reaction was quenched with NH4Cl (sat'd) (2 mL), extracted with ether (5 mL×5) and washed with distilled water (5 mL×5). The combined organic phase was dried over Mg2SO4 and purified on silica (EtOAc/Hex, 20-50%) to afford the title compound (0.82 g) containing a 60% inseparable impurity: LC-MS m/z (ES) 290 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
DMF HMPA
Quantity
5 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
137 mg
Type
catalyst
Reaction Step One

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